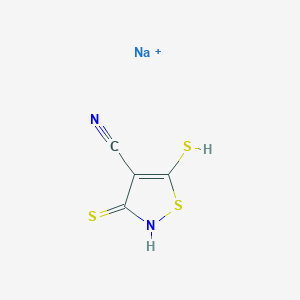
Sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms. Thiazole derivatives are widely studied for their biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide. The reaction proceeds through the formation of ketene dithioacetals, which then cyclize to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a sulfanyl group.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfanyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Thiazole: A basic five-membered ring containing sulfur and nitrogen.
Benzothiazole: A fused ring system combining benzene and thiazole.
Thiadiazole: A five-membered ring containing two nitrogen and one sulfur atom.
Uniqueness: Sodium 3-sulfanyl-5-sulfanylidene-2H-1,2-thiazole-4-carbonitrile is unique due to the presence of both sulfanyl and sulfanylidene groups, which provide distinct reactivity and potential biological activities compared to other thiazole derivatives .
Properties
CAS No. |
2076-67-7 |
|---|---|
Molecular Formula |
C4H2N2NaS3+ |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
sodium;5-sulfanyl-3-sulfanylidene-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4H2N2S3.Na/c5-1-2-3(7)6-9-4(2)8;/h8H,(H,6,7);/q;+1 |
InChI Key |
BAPZDOIEMXPLLP-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SNC1=S)S.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















